2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as Mesifurane, is a high-impact aroma compound central to the flavor and fragrance industries. It is a key characterizing component in many fruits, including strawberries, mangoes, and pineapple. As the natural enzymatic methylation product of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, or Furaneol®), its procurement and application are often considered relative to this widely used hydroxyl analog. The primary decision to specify this methoxy form over its hydroxyl counterpart is driven by significant, quantifiable differences in sensory profile, chemical stability, and performance in processed applications.
Substituting 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) with its hydroxyl analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a common but critical procurement error. The seemingly minor difference—a methoxy versus a hydroxyl group—results in profound changes to the material's performance. HDMF is significantly less stable across a range of pH values, leading to shorter shelf-life and unpredictable degradation in formulations. This instability makes it unsuitable for applications requiring thermal processing or long-term stability where DMMF excels. Furthermore, the sensory profiles are distinct; HDMF provides a classic sweet, caramel, and fruity note, while DMMF offers a more complex profile with sherry-like, nutty, and even meaty nuances, making them functionally different ingredients for flavor and fragrance creation. Therefore, specifying DMMF by its CAS number (4077-47-8) is essential for achieving the intended sensory impact and ensuring product stability.
In comparative stability studies, 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) demonstrates significantly greater stability than its hydroxyl analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). At room temperature in an aqueous solution at pH 4, the half-life of DMMF was 320 days, over three times longer than the 100-day half-life observed for HDMF under identical conditions. Further studies confirm that DMMF shows only slight decomposition over 32 days across a wide pH range (2.0-8.0), whereas HDMF is unstable at all tested pH values.
| Evidence Dimension | Chemical Half-Life |
| Target Compound Data | 320 days |
| Comparator Or Baseline | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): 100 days |
| Quantified Difference | 3.2x longer half-life |
| Conditions | Aqueous solution, pH 4, room temperature. |
This superior stability translates directly to longer shelf-life in finished products and greater resilience during manufacturing processes like pasteurization, justifying its selection for applications requiring robust performance.
2,5-Dimethyl-4-methoxy-3(2H)-furanone exhibits a significantly lower odor threshold in water compared to its common substitute, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). The reported threshold for the target compound is 0.02 parts per billion (ppb), while the threshold for Furaneol® is reported in a range starting at 0.03 ppb, making the methoxy version more potent.
| Evidence Dimension | Odor Threshold in Water (µg/L) |
| Target Compound Data | 0.02 ppb |
| Comparator Or Baseline | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): 0.03 - 60 ppb |
| Quantified Difference | At least 1.5x lower threshold at the most sensitive end of the comparator's range. |
| Conditions | Sensory evaluation in water. |
A lower odor threshold allows for lower dosage levels in formulations to achieve the desired sensory impact, improving cost-in-use and reducing flavor load in the final product.
While both compounds share a foundational caramel-like character, their sensory profiles diverge significantly, making them functionally non-interchangeable. 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is defined by sweet, fruity, and jam-like notes. In contrast, 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) presents a more complex, multifaceted aroma with notes described as maple, nutty, meaty, and coffee-like, in addition to its caramel sweetness. This complexity allows for the creation of more nuanced and sophisticated flavor profiles that cannot be achieved with HDMF alone.
| Evidence Dimension | Organoleptic Profile |
| Target Compound Data | Complex profile: Caramel, maple, musty, nutty, meaty, coffee. |
| Comparator Or Baseline | HDMF / Furaneol®: Simpler profile: Caramel-like, sweet, fruity, jammy, burnt sugar. |
| Quantified Difference | Qualitative shift from simple fruity-caramel to complex sweet-savory. |
| Conditions | Standard organoleptic analysis. |
Procuring this specific compound is necessary for developing unique flavor profiles, particularly in premium food, beverage, and fragrance applications where sensory complexity is a key differentiator.
The superior chemical stability of 2,5-Dimethyl-4-methoxy-3(2H)-furanone makes it the required choice for flavored products undergoing heat treatment such as pasteurization, baking, or UHT processing. Its resistance to degradation ensures consistent flavor profile from production to consumption, a critical factor for ready-to-drink beverages, baked goods, and shelf-stable sauces where its analog, HDMF, would degrade.
Due to its extremely low odor threshold, this compound is ideal for applications where high sensory impact is needed at a low concentration. This is particularly relevant for cost-sensitive formulations in confectionery, ice cream, and yogurts, where it can deliver a potent and complex flavor note more efficiently than its less potent hydroxyl counterpart.
The unique sensory profile, featuring nutty, maple, and savory undertones, makes this compound essential for creating sophisticated flavors beyond simple fruitiness. It is the correct choice for developing premium coffee creamers, complex fruit liqueurs, and unique savory notes in meat and plant-based products where the one-dimensional sweetness of Furaneol® would be insufficient.
Irritant